molecular formula C14H12ClNO B2716494 (2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 55606-36-5

(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No. B2716494
CAS RN: 55606-36-5
M. Wt: 245.71
InChI Key: YKFKPLDANHEOMO-YBEGLDIGSA-N
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Description

The compound “(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom at the 2-position . The exact properties and behaviors of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with the benzyl and phenylmethylidene groups potentially able to adopt a variety of conformations depending on the specific conditions and the presence of any other functional groups . Again, without specific data or literature on this compound, it’s difficult to provide a detailed structural analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzyl and phenylmethylidene groups, as well as the chlorine atom. The benzyl group is often quite reactive, particularly in reactions involving its aromatic ring . The phenylmethylidene group could potentially be involved in a variety of reactions, particularly if it is part of a larger functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzyl and phenylmethylidene groups, as well as the chlorine atom . For example, the compound might be expected to have a relatively high molecular weight and could potentially exhibit significant polarity due to the presence of the chlorine atom .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of different organic compounds that act as antimicrobial agents . The antimicrobial screening shows moderate activities against used microbes .

Inhibitor of 1-deoxy-D-xylulose 5-phosphate Synthase

The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, making it a potential target for antibacterial drugs .

Growth Inhibition of Haemophilus Influenzae

The compound has been shown to inhibit the growth of Haemophilus influenzae, a common cause of pneumonia and bacterial meningitis .

Synthesis of Triazolo Thiadiazines

The compound has been used in the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These derivatives have shown a range of biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, analgesic, anticonvulsant activities, fungicidal, bactericidal, insecticidal, herbicidal and CNS stimulant properties .

Catalyst in Organic Synthesis

The compound has been used as a catalyst in the one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide . This reaction is part of the synthesis of triazolo thiadiazines .

Versatile Chemical Compound in Scientific Research

The compound is described as a versatile chemical compound with diverse applications in scientific research. However, the specific applications are not detailed in the source.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its specific physical and chemical properties, how it is used, and how much is used . As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFKPLDANHEOMO-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Cl)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate

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